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molecular formula C10H9ClO B8290054 5-Chloro-3-ethyl-benzofuran

5-Chloro-3-ethyl-benzofuran

Cat. No. B8290054
M. Wt: 180.63 g/mol
InChI Key: CSPBUYJDUCASLV-UHFFFAOYSA-N
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Patent
US06849629B2

Procedure details

To a mixture of 4-chloro-2-iodo O-crotyl phenol (1.5 g, 4.86 mmol), sodium carbonate (12.2 mmol, 1.3 g), sodium formate (4.86 mmol, 330 mg), n-butyl ammonium chloride (5.34 mmol, 1.5 g) and DMF (10 mL) was added palladium di-acetate (0.24 mmol, 55 mg). The reaction was heated at 80° C. and maintained at that temperature overnight. After bringing the reaction to room temperature, the mixture was filtered. The filtrate was dried and evaporated to give a crude product, which was purified by silica gel chromatography (eluent:hexanes) to obtain 5-chloro-3-ethyl-benzofuran as a clear oil (60%, 530 mg).
Name
4-chloro-2-iodo O-crotyl phenol
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH:10]=[CH:11][CH3:12])=[C:4](I)[CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].C([O-])=O.[Na+].[Cl-].C([NH3+])CCC>C([O-])(=O)C.C([O-])(=O)C.[Pd+2].CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH:9]=[C:10]([CH2:11][CH3:12])[C:4]=2[CH:3]=1 |f:1.2.3,4.5,6.7,8.9.10|

Inputs

Step One
Name
4-chloro-2-iodo O-crotyl phenol
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)OCC=CC)I
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
330 mg
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
[Cl-].C(CCC)[NH3+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
55 mg
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (eluent:hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=CO2)CC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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